3-({[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl}amino)-N-{4-[(E)-(1-decyl-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide
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Overview
Description
N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as pyrazole, diazenyl, and benzamide
Preparation Methods
The synthesis of N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazole and diazenyl intermediates, followed by their coupling with the benzamide moiety. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrazole and diazenyl groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the diazenyl group, converting it into amines.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: Used in the development of advanced materials with specific properties, such as photostability and near-infrared photothermal conversion
Mechanism of Action
The mechanism of action of N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Tris(2,4,6-trichlorophenyl)methyl radicals: Known for their stability and photophysical properties.
Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals: Used for controlling intramolecular charge transfer and photothermal conversion.
These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE.
Properties
Molecular Formula |
C49H63Cl3N8O4 |
---|---|
Molecular Weight |
934.4 g/mol |
IUPAC Name |
3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(1-decyl-3,5-dimethylpyrazol-4-yl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C49H63Cl3N8O4/c1-10-13-14-15-16-17-18-19-25-59-32(5)42(31(4)57-59)55-56-43-45(58-60(47(43)63)44-38(51)28-35(50)29-39(44)52)54-46(62)33-21-20-22-36(26-33)53-41(61)30-64-40-24-23-34(48(6,7)11-2)27-37(40)49(8,9)12-3/h20-24,26-29,43H,10-19,25,30H2,1-9H3,(H,53,61)(H,54,58,62) |
InChI Key |
WZYBOKINIPLLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C(=C(C(=N1)C)N=NC2C(=NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)C4=CC(=CC=C4)NC(=O)COC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC)C |
Origin of Product |
United States |
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